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molecular formula C11H14O4 B8531188 2-(3-Methoxypropoxy)benzoic acid

2-(3-Methoxypropoxy)benzoic acid

Cat. No. B8531188
M. Wt: 210.23 g/mol
InChI Key: HMONSERRSQETNN-UHFFFAOYSA-N
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Patent
US05641778

Procedure details

1N sodium hydroxide solution (11.1 ml) is added to a solution of 2-(3-methoxypropoxy)-benzoic acid ethyl ester (2.4 g) in ethanol (20 ml) and water (10 ml), and the reaction mixture is stirred at 50° C. for 7 hours. The mixture is concentrated and the acidified aqueous phase is extracted with dichloremethane (3×40 ml). The organic phase is washed with saturated sodium chloride solution, dried over magnesium sulfate and concentrated. 2-(3-Methoxypropoxy)-benzoic acid, Rf (hexane-ethyl acetate-glacial acetic acid 1:2:0.1)=0.43, is obtained in the form of a yellowish oil.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
2-(3-methoxypropoxy)-benzoic acid ethyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:19])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH2:14][CH2:15][CH2:16][O:17][CH3:18])C>C(O)C.O>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:6]([OH:19])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
11.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-(3-methoxypropoxy)-benzoic acid ethyl ester
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)OCCCOC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 50° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the acidified aqueous phase is extracted with dichloremethane (3×40 ml)
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COCCCOC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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